4-Amino-5-bromonicotinonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Amino-5-bromonicotinonitrile consists of a pyridine ring substituted with an amino group at the 4th position and a bromo group at the 5th position .Physical And Chemical Properties Analysis
4-Amino-5-bromonicotinonitrile has a molecular weight of 198.02 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Multicomponent Synthesis
The compound 4-Amino-5-bromonicotinonitrile is involved in the synthesis of various nicotinonitrile derivatives, showcasing its utility in chemical research. For instance, a study demonstrated an efficient single-pot strategy for creating 2-amino nicotinonitrile derivatives through a multi-component reaction utilizing arylaldehydes, methylketones, malononitrile, and ammonium acetate, with tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This approach highlights the compound's role in facilitating complex chemical syntheses in a more streamlined and environmentally friendly manner (Kurumurthy et al., 2015).
Bronchodilation Properties
Another significant application of 4-Amino-5-bromonicotinonitrile derivatives is in the medical field, particularly in the development of compounds with bronchodilation properties. Research has shown that certain nicotinonitrile derivatives, synthesized through reactions involving ketones and ylidenemalononitrile, exhibit substantial bronchodilation effects. These compounds have shown to possess up to three times the potency of standard references like theophylline in pre-contracted tracheal rings, indicating their potential as therapeutic agents in respiratory conditions such as asthma or COPD (Soliman et al., 2017).
Herbicide Resistance
In the field of agricultural biotechnology, 4-Amino-5-bromonicotinonitrile derivatives have been explored for their potential in conferring herbicide resistance to transgenic plants. A landmark study involved the cloning of a gene encoding a specific nitrilase capable of converting bromoxynil (a herbicide) into its primary metabolite, thereby conferring resistance to the herbicide in transgenic tobacco plants. This research opens up avenues for developing crop varieties that are resistant to specific herbicides, thus contributing to more sustainable agricultural practices (Stalker et al., 1988).
Electrocatalytic Multicomponent Assembling
The compound also finds application in electrocatalytic processes, such as the multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process is facilitated by electrolysis in the presence of sodium bromide as an electrolyte, showcasing the compound's utility in synthesizing complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Vafajoo et al., 2014).
properties
IUPAC Name |
4-amino-5-bromopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRLZADCIZUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromonicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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